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These application notes provide a comprehensive guide to utilizing DIA-NN, a powerful
software suite, for the analysis of single-cell proteomics (SCP) data acquired via data-
independent acquisition (DIA) mass spectrometry. DIA-NN leverages deep neural networks and
advanced algorithms to enhance peptide identification and quantification from the complex
spectra generated by single-cell inputs, enabling deep and robust proteome coverage in high-
throughput applications.[1][2][3]

Introduction to DIA-NN for Single-Cell Proteomics

Data-independent acquisition (DIA) has become a prominent method for single-cell proteomics
by systematically fragmenting all peptides within predefined mass-to-charge (m/z) windows,
ensuring high reproducibility.[1] DIA-NN is a highly automated and user-friendly software that
excels in processing this complex DIA data.[4] Its key advantages for SCP include:

o Enhanced Sensitivity: Deep learning models improve the scoring of elution peaks, allowing
for the confident identification of low-abundance peptides typical in single cells.[1][5]

» High Data Completeness: Advanced algorithms and strategies like match-between-runs
(MBR) effectively minimize missing values across a cohort of single cells.[6][7]

 Library-Free Capability: DIA-NN can generate spectral libraries in silico directly from a
protein sequence database (FASTA file), simplifying the workflow.[1][5] However, using a
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sample-specific spectral library often improves speed and data completeness.[8]

e Speed and Scalability: The software is optimized for processing large datasets, making it

ideal for high-throughput single-cell experiments.[4][7]

Experimental and Computational Workflow

A successful single-cell proteomics experiment using DIA-NN involves a streamlined workflow
from cell isolation to data analysis.
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Caption: High-level workflow for single-cell proteomics using DIA-NN.

Protocol 1: Single-Cell Sample Preparation

This protocol is optimized to minimize sample loss, a critical factor in SCP.

o Cell Isolation: Isolate single cells into 384-well plates using Fluorescence-Activated Cell

Sorting (FACS) or a cell dispenser.
e Lysis and Digestion:

o Add lysis and digestion buffer directly to each well. Acommon approach is a "one-pot"

method which avoids sample transfer steps.[9]
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o Atypical buffer might contain heat-stable proteases like Trypsin and Lys-C in a solution
that facilitates lysis and digestion (e.g., containing 10% acetonitrile).[9]

o Incubate at 37°C for 12-16 hours to ensure complete protein digestion.[10]

o Peptide Cleanup (Optional but Recommended): For SCP, cleanup is often integrated into the
LC setup with a trap column to avoid sample loss associated with offline methods like SPE
StageTips.[10]

Protocol 2: nanoLC-MS/MS Data Acquisition

e LC System: Use a high-performance nano-liquid chromatography (nanoLC) system, such as
a Dionex Ultimate 3000.[5]

e Column: Employ a C18 analytical column suitable for low-flow rates.

o Gradient: Use a chromatographic gradient optimized for single-cell loads. Short gradients
(e.g., 5-30 minutes) are often used to increase throughput.[7][11]

o Mass Spectrometer: Acquire data on a high-resolution mass spectrometer (e.g., Thermo Q
Exactive series, Orbitrap Astral, or Bruker timsTOF series) in DIA mode.[5][6]

o DIA Method: Define a DIA scheme with multiple precursor isolation windows covering the
desired m/z range (e.g., 400-900 m/z).[12]

Protocol 3: DIA-NN Data Processing

DIA-NN can be run in two main modes: library-free or library-based. For SCP, generating a
project-specific library from a small "bulk" sample (e.g., 10-100 cells) is recommended as it
increases processing speed and data completeness.[8]

Step 1: Spectral Library Generation (Recommended)

e Acquire DIA data from a "bulk" sample (e.g., 100 FACS-sorted cells) using the same LC-MS
method as the single cells.[8]

¢ In DIA-NN, add the raw file(s) from the bulk sample.
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e Provide a FASTA file for the relevant organism.[6]

o Enable library-free search in DIA-NN to generate a spectral library from this data. Specify a
name for the "Output library" file.[8]
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Caption: Logical flow of the core DIA-NN data processing algorithm.

Step 2: Analysis of Single-Cell Data
e Open DIA-NN and add the raw DIA files for all single-cell samples.
o Add the same FASTA file used for library generation.

e If using a pre-generated library, add it in the "Spectral Library" field. Otherwise, proceed with
a library-free search.

o Configure the parameters as detailed in Table 1. For SCP, it is crucial to adjust settings for
low sample amounts.[6]

o Specify the "Main output” file name and location.[4]

Click "Run" to start the analysis.

Quantitative Data and Software Parameters

Table 1: Key DIA-NN Parameters for Single-Cell
Proteomics Analysis
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Parameter

Recommended Setting

Rationale | Comment

Library Generation

Library-free or Library-based

A sample-specific library from
10-100 cells is often faster and

more sensitive.[8]

Reduces search space and

Missed cleavages 1 false positives for low-input
samples.[6]

Peptide length range 7-50 Standard setting.[6]
Standard setting for tryptic

Precursor charge range 2-4

peptides.[6]

Mass accuracy (MS2)

15.0 ppm (timsTOF), 10.0 ppm

(Astral) or O (auto-optimize)

Set based on instrument
performance. Auto-optimization

is a good default.[4]

MS1 accuracy

15.0 ppm (timsTOF), 4.0 ppm

(Astral) or O (auto-optimize)

Set based on instrument
performance. Auto-optimization

is a good default.[4]

Scan window

5 (for single cells)

A specific setting for low-input
analysis that adjusts the
algorithm's expectation for

elution peak width.[6]

Match between runs (MBR)

Enabled

Essential for reducing missing
values across single cells by

transferring identifications.[6]

Quantification strategy

Any LC (high precision)

Recommended for precursor

quantification.[6]

FDR

1% (precursor & protein)

Standard threshold for

confident identifications.[6]

DIA-ME: A Strategy for Deeper Coverage
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The "matching enhancer” (DIA-ME) strategy can dramatically improve proteome coverage from
single cells.[6] This involves co-processing the low-input single-cell files with a higher-input
"enhancer" sample (e.g., 1-10 ng of cell lysate or a 10-cell sample) in the same DIA-NN
analysis with MBR enabled.[6] DIA-NN uses the features confidently identified in the enhancer
sample to guide the extraction of the same features from the single-cell runs, significantly
boosting identifications while maintaining a low false discovery rate.[6]

Single-Cell DIA Files Matching Enhancer (ME) File
(e.g., 200 pg) (e.g., 2-10 ng)

—

DIA-NN Analysis
(MBR Enabled)

i

Enhanced Output Table
(Increased Protein IDs
for Single Cells)
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Caption: The DIA-ME workflow combines low- and high-input samples.

Table 2: Example DIA-NN Quantitative Output (Main
Report File)

The primary output is a report file (e.g., report.tsv or report.parquet) containing detailed
precursor-level information.[4] DIA-NN also generates user-friendly matrix files for protein
groups (.pg_matrix.tsv) and genes (.unique_genes_matrix.tsv).[4]
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. Protein.Gro Precursor.l Precursor.N
File.Name Genes . PG.MaxLFQ
up d ormalised
Single_Cell_ _AADDTWE
P02768;... ALB;... 2450.7 18950.4
Runl PFASGK_2
) _VNVSDGNA
Single_Cell_
Q9Y6R4 TFRC VIWNYANK _ 1205.1 9875.2
Runl
3
Single_Cell_ _AADDTWE
P02768;... ALB;... 3102.3 21044.8
Run2 PFASGK_2
_ _VNVSDGNA
Single_Cell_
Q9Y6R4 TFRC VIWNYANK_  998.6 8540.1
Run2 3

o Precursor.Normalised: Normalised precursor quantity.

o PG.MaxLFQ: MaxLFQ-calculated protein group quantity, suitable for downstream statistical
analysis.[13]

Table 3: Typical Performance Metrics in Single-Cell DIA
Proteomics

The number of identified proteins can vary significantly based on the cell type, LC gradient
length, and mass spectrometer sensitivity.
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Avg.

Sample . Analysis Protein Median CV

LC Gradient Reference
Type Strategy Groups (%)

Identified
1 ng Hela _ DIA-NN
) 15 min ~3,300 - [6]
peptides (MBR)
1 ng HeLa _ DIA-NN (DIA-
) 15 min ~4,650 - [6]

peptides ME, 10x)
200 pg U-2 DIA-NN (DIA-

] >3,000 - [6]
OS cells ME)
Single HelLa

40 SPD* DIA-NN ~4,380 - [12]
Cells
Mixed

DIA-NN - 49-11.8 [14]

Proteomes

*SPD = Samples Per Day, referring to a high-throughput LC method.

Downstream Data Handling
The output from DIA-NN is ready for downstream analysis.[15]
e R Packages: The diann R package can be used to process the main report file. The scp

package is specifically designed for handling and analyzing single-cell proteomics data
structures.[16]

o GUI Tools:DIAgui is a user-friendly R Shiny application that processes DIA-NN output,
performs MaxLFQ quantification, and provides visualization tools.[15]

o Skyline: The output from DIA-NN can be imported into Skyline for manual inspection of peak
quality and fragment chromatograms, adding an extra layer of validation.[17]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for DIA-NN in Single-
Cell Proteomics]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1670385#dia-nn-application-for-single-cell-
proteomics-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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